molecular formula C13H12N2O2 B14153316 1-Hydroxy-1,3-diphenylurea CAS No. 4949-99-9

1-Hydroxy-1,3-diphenylurea

Cat. No.: B14153316
CAS No.: 4949-99-9
M. Wt: 228.25 g/mol
InChI Key: AEPWPONHNWJZFI-UHFFFAOYSA-N
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Description

1-Hydroxy-1,3-diphenylurea is a chemical compound of significant interest in medicinal chemistry and drug discovery, building upon the privileged 1,3-diphenylurea scaffold. The 1,3-diphenylurea core is recognized as a versatile pharmacophore in the development of novel therapeutic agents, known for its ability to bind with diverse biological targets . This compound is intended for Research Use Only and is not approved for use in humans or animals. Key Research Applications and Value: - Antidiabetic Research: Schiff base derivatives of 1,3-diphenylurea have demonstrated potent inhibition of the α-glucosidase enzyme, a key target for managing type 2 diabetes mellitus. These analogues show overwhelming inhibitory potential, with IC₅₀ values significantly lower than the marketed drug acarbose, indicating promise for better glycemic control . - Anticancer and Antiparasitic Research: Incorporating the diphenylurea structure into hydroxamate-based molecules generates potent inhibitors of histone deacetylases (HDACs). These inhibitors have shown remarkable activity against sensitive and drug-resistant P. falciparum malaria strains, with some compounds exhibiting high selectivity for parasitic HDACs over human ones . The diphenylurea scaffold is also present in FDA-approved anticancer drugs like sorafenib and regorafenib . - Chemical Intermediate: The structure of this compound makes it a valuable building block or precursor for the synthesis of more complex molecules, such as Schiff bases (imines), which are explored for a wide range of biological activities . Please note that specific data on the melting point, solubility, and exact IC₅₀ values for this compound itself are areas for ongoing research. Researchers are encouraged to consult the scientific literature for the latest findings on this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4949-99-9

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

1-hydroxy-1,3-diphenylurea

InChI

InChI=1S/C13H12N2O2/c16-13(14-11-7-3-1-4-8-11)15(17)12-9-5-2-6-10-12/h1-10,17H,(H,14,16)

InChI Key

AEPWPONHNWJZFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)O

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography Studies of 1-Hydroxy-1,3-diphenylurea and Analogues

X-ray crystallography is a powerful tool for determining the precise atomic and molecular structure of a crystal. For urea (B33335) derivatives, this technique reveals critical information about their solid-state conformation and the interactions that govern their crystal packing.

The determination of the crystal structure of urea derivatives, such as 1,3-diphenylurea (B7728601), involves a systematic methodology. Initially, single crystals of the compound are grown, often through slow evaporation of a suitable solvent like ethanol. A mixture of phenylisocyanate and aniline (B41778) can be refluxed with a catalyst like triethylamine (B128534) to synthesize 1,3-diphenylurea, which is then recrystallized. ias.ac.in

These crystals are then mounted on a diffractometer, and a beam of X-rays is directed at the crystal. The resulting diffraction pattern of scattered X-rays is collected and analyzed. The crystal structure is typically solved using direct methods and refined to achieve a final R-value, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data. For instance, the structure of 1,3-diphenylurea was solved by direct methods and refined to a final R-value of 0.0316. ias.ac.in

The crystal system and space group are fundamental parameters determined from the diffraction data. For example, 1,3-diphenylurea crystallizes in an orthorhombic system with the space group Pna2₁. ias.ac.in In contrast, a related compound, 1,3-diethyl-1,3-diphenylurea, crystallizes in a monoclinic system with the space group P2₁/c. iucr.org

The following table summarizes the crystallographic data for 1,3-diphenylurea:

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)9.118(3)
b (Å)10.558(2)
c (Å)11.780(3)
Z (molecules/unit cell)4
Final R-value0.0316
Data sourced from Rajnikant et al. ias.ac.in

The stability of the crystal lattice of urea derivatives is significantly influenced by a network of intermolecular interactions. In 1,3-diphenylurea, the oxygen atom of the carbonyl group is a key participant in forming two N-H…O intermolecular hydrogen bonds. ias.ac.inresearchgate.net These hydrogen bonds are a dominant feature, creating a hydrogen-bonding network that links the molecules together. researchgate.net

The conformation of 1,3-diphenylurea and its analogues in the solid state is dictated by the rotational freedom around the C-N bonds and the orientation of the phenyl rings. Generally, N,N'-disubstituted ureas, like 1,3-diphenylurea, tend to adopt a "linear" trans-trans (Z,Z) conformation in both solution and the solid state. researchgate.net

High-pressure X-ray diffraction studies on urea and its derivatives reveal pressure-induced phase transitions and changes in intermolecular interactions. When subjected to high pressure, the crystal structure of 1,3-diphenylurea undergoes abrupt changes. researchgate.net A structural phase transition was observed to occur at 1.8 GPa, which was confirmed by in situ high-pressure synchrotron X-ray diffraction experiments. researchgate.net The new phase was found to be stable up to approximately 10.0 GPa. researchgate.net

Similar studies on urea have shown a sequence of four structural phases up to 12 GPa. nih.gov The initial tetragonal phase (Phase I) transforms to an orthorhombic phase (Phase II) at around 0.5 GPa. nih.gov Further pressure increases lead to transitions to Phase III at 5.0 GPa and Phase IV at 8.0 GPa. nih.gov These phase transitions are primarily driven by the rearrangement of the hydrogen-bonding network to achieve a more compact packing under pressure. researchgate.netacs.org The compression of urea in hydrogen was found to induce the transition from phase I to phase III at a slightly higher pressure (0.53 GPa) compared to other media (0.48 GPa), suggesting that hydrogen molecules can penetrate the pores and support their walls. acs.org

Conformational Analysis in the Solid State

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound and its analogues, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The ¹H and ¹³C NMR spectra of 1,3-diphenylurea derivatives are typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). nih.govrsc.org The chemical shifts (δ) are reported in parts per million (ppm).

In the ¹H NMR spectrum of 1,3-diphenylurea derivatives, distinct signals are observed for the different types of protons. For example, in a series of 1,3-diphenylurea derived Schiff bases, the phenolic -OH proton signal appeared between 11.62–11.91 ppm, while the Ph-NH-CO proton was observed in the range of 8.89–9.99 ppm as a broad singlet. rsc.org The second N-H proton signal was found between 8.85–9.22 ppm. nih.govrsc.org The aromatic protons of the phenyl rings typically appear in the region of 6.8 to 8.2 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the urea moiety is a characteristic signal. For example, in a series of 1,3-diphenylurea derived Schiff bases, the carbon peaks were in complete agreement with the proposed structures. nih.gov

The following table provides an example of ¹H and ¹³C NMR chemical shifts for a 1,3-diphenylurea derivative, specifically 1-(2-{[(5-Chloro-2-hydroxybenzylidene)amino]}phenyl)-3-phenylurea, in DMSO-d₆:

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Phenolic OH11.65 (s, 1H)-
NH9.37 (s, 1H), 8.89 (s, 1H)-
Imine CH8.23 (s, 1H)-
Aromatic CH6.96-8.13 (m)118.2, 118.3, 118.5, 119.8, 121.9, 122.2, 122.6, 123.0, 127.3, 128.8, 129.3, 132.8, 133.7
Urea C=O-152.3
Other Aromatic C-138.8, 139.6, 158.0, 159.0
Data sourced from Hussain et al. nih.gov

<sup>1</sup>H NMR and <sup>13</sup>C NMR Chemical Shift Assignments

Infrared (IR) and Mass Spectrometry (MS) Characterization Techniques

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be expected to display several characteristic absorption bands corresponding to its constituent functional groups. nih.govresearchgate.net

The key vibrational modes anticipated are:

O-H Stretching: A broad band in the region of 3200-3400 cm⁻¹, characteristic of a hydroxyl group involved in hydrogen bonding.

N-H Stretching: One or two sharp to moderately broad bands appearing between 3100-3350 cm⁻¹, corresponding to the two N-H groups of the urea moiety.

C-H Stretching (Aromatic): Signals appearing just above 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption band typically found between 1640-1680 cm⁻¹. This is one of the most characteristic peaks for a urea derivative.

N-H Bending (Amide II band) and C-N Stretching: These vibrations contribute to signals in the fingerprint region, typically between 1500-1600 cm⁻¹.

C=C Stretching (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

C-N and N-N Stretching: Found in the 1200-1400 cm⁻¹ region.

Table 2: Predicted FTIR Vibrational Frequencies for this compound Predicted data based on analogous compounds.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
O-H StretchHydroxyl3200 - 3400Broad, Medium-Strong
N-H StretchAmine3100 - 3350Medium
C-H StretchAromatic3000 - 3100Medium-Weak
C=O StretchUrea (Amide I)1640 - 1680Strong, Sharp
N-H Bend / C-N StretchAmide II1500 - 1600Medium-Strong
C=C StretchAromatic1450 - 1600Medium, Sharp

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound. Unlike low-resolution mass spectrometry which measures nominal mass (to the nearest whole number), HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). figshare.com This precision allows for the determination of a unique molecular formula.

For this compound, the molecular formula is C₁₃H₁₂N₂O₂. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated exact mass can then be compared to the experimentally measured m/z value from an HRMS instrument (such as a TOF, Orbitrap, or FT-ICR analyzer) to confirm the molecular formula with high confidence.

The ability of HRMS to provide an exact mass is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions (isobars). This high degree of certainty is fundamental for the unambiguous identification of a synthesized compound.

Table 3: HRMS Data for Molecular Formula Confirmation of this compound

Parameter Value
Molecular Formula C₁₃H₁₂N₂O₂
Nominal Mass 228
Calculated Exact Mass ([M+H]⁺) 229.09715
Instrumentation Q-TOF, Orbitrap, or FT-ICR

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in exploring the electronic properties and conformational possibilities of 1-hydroxy-1,3-diphenylurea. These studies provide foundational knowledge of the molecule's stability and potential reactivity.

Hartree-Fock and Density Functional Theory (DFT) Applications

While specific Hartree-Fock (HF) and Density Functional Theory (DFT) studies exclusively on this compound are not widely available in public literature, the principles of these methods are well-established for analyzing related urea (B33335) derivatives. dergipark.org.trresearchgate.netnih.govarxiv.orgnih.gov DFT, particularly with hybrid functionals like B3LYP, is a preferred method for predicting molecular structures, vibrational frequencies, and energies of diphenylurea compounds. dergipark.org.tr For instance, in studies of similar molecules like 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, DFT calculations using the B3LYP method and a 6-311G(d,p) basis set have been successfully applied to determine optimized geometry and other molecular properties. dergipark.org.tr These approaches are crucial for understanding how the addition of a hydroxyl group to the urea backbone would influence the electronic distribution and structure compared to the parent 1,3-diphenylurea (B7728601).

Molecular Orbital Analysis of this compound

Interactive Table: Hypothetical Frontier Molecular Orbital Energies (Note: As specific data for this compound is not available, this table presents hypothetical values for illustrative purposes based on trends in similar compounds.)

Molecular OrbitalEnergy (eV)Description
HOMO-5.8Highest Occupied Molecular Orbital, primarily located on the phenyl rings and urea linkage.
LUMO-1.2Lowest Unoccupied Molecular Orbital, with significant contribution from the carbonyl group and phenyl rings.
HOMO-LUMO Gap4.6Indicates the molecule's chemical reactivity and kinetic stability.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a window into the time-dependent behavior of molecules, providing insights that are complementary to static quantum chemical calculations. nih.govresearchgate.net

Investigation of Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its solvent environment. researchgate.net MD simulations are an excellent tool for investigating these solvent effects. By surrounding the this compound molecule with explicit solvent molecules (e.g., water, DMSO) in the simulation box, one can observe how solvent-solute interactions, such as hydrogen bonding, affect the conformational preferences. researchgate.net For instance, polar solvents might disrupt intramolecular hydrogen bonds in favor of forming hydrogen bonds with the solute, thereby altering the preferred conformation compared to the gas phase or nonpolar solvents.

Interactive Table: Summary of Computational Investigation Focus

Investigation AreaComputational MethodKey Insights
Electronic Structure DFT, Hartree-FockElectron distribution, bond characteristics, reactivity indicators.
Molecular Orbitals DFTHOMO-LUMO gap, prediction of electronic transitions and reactivity sites.
Conformational Stability DFT (PES Scan)Identification of stable conformers and rotational energy barriers.
Dynamic Stability Molecular DynamicsTime-dependent structural fluctuations and intramolecular interactions.
Solvent Influence Molecular DynamicsEffect of solvent on conformational preferences and intermolecular bonding.

Intermolecular Interactions and Supramolecular Assemblies

Hydrogen Bonding Networks in Urea (B33335) Systems

Hydrogen bonding is a dominant force in the crystal engineering of urea-based compounds. researchgate.net The urea moiety, with its two N-H groups acting as hydrogen bond donors and the carbonyl oxygen as an acceptor, readily forms robust and directional hydrogen bonds. researchgate.netmdpi.com In many N,N'-diphenylurea structures, a common motif is the formation of one-dimensional chains or tapes connected via N-H···O hydrogen bonds. core.ac.ukresearchgate.net These chains can then arrange in either a parallel or, more commonly, an antiparallel fashion. researchgate.net

The strength and geometry of these hydrogen bonds can be characterized using techniques like X-ray crystallography. For example, in 1,3-diphenylurea (B7728601), the oxygen atom of the carbonyl group is involved in two distinct N-H···O intermolecular interactions, which are crucial for the stability of the crystal structure. ias.ac.inresearchgate.net

Pi-Stacking and Aromatic Interactions within Diphenylurea Architectures

In many diphenylurea derivatives, infinite hydrogen-bonded urea chains are further reinforced by π–π stacking interactions between adjacent phenyl rings within the same chain. researchgate.net The geometry of these stacking interactions can vary, with common arrangements including face-to-face and edge-to-face orientations. nih.gov The interplay between hydrogen bonding and π-stacking dictates the final three-dimensional architecture. For instance, in some crystal structures, one-dimensional chains formed by hydrogen bonds are linked into two-dimensional sheets or three-dimensional networks through these aromatic interactions. researchgate.net

Host-Guest Chemistry and Supramolecular Recognition

The field of supramolecular chemistry often utilizes host molecules to encapsulate guest species, leading to applications in areas such as drug delivery and sensing. researchgate.net Diphenylurea derivatives, with their defined cavities and functional groups capable of specific interactions, can act as hosts for various guest molecules.

A notable example is the formation of inclusion complexes between 1,3-diphenylurea (DPU) and cyclodextrins (CDs), such as β-cyclodextrin (β-CD) and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). acs.org Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them suitable hosts for nonpolar guest molecules in aqueous solutions. researchgate.net The formation of these host-guest complexes can enhance the solubility of poorly water-soluble compounds like DPU. acs.org

The interactions driving the formation of these complexes include hydrophobic interactions between the phenyl rings of DPU and the inner cavity of the cyclodextrin (B1172386), as well as hydrogen bonding. acs.org Techniques like 1H-1H NOESY NMR spectroscopy can be used to elucidate the geometry of the inclusion complex, revealing, for example, that the phenyl rings of DPU are encapsulated within the cyclodextrin cavity. acs.org The stoichiometry and stability of these complexes can be determined through phase-solubility diagrams, yielding stability constants (Ks). acs.org

Host-Guest SystemStoichiometry (Host:Guest)Stability Constant (Ks)
β-CD / DPU1:1250 M⁻¹
HP-β-CD / DPU1:1427 M⁻¹
HP-β-CD / DPU2:1196 M⁻¹

Table showing the stability constants for the inclusion complexes of 1,3-diphenylurea (DPU) with β-cyclodextrin (β-CD) and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). acs.org

Exploration of Halogen Bonding in Substituted Diphenylureas

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. researchgate.netmdpi.com This interaction has emerged as a powerful tool in crystal engineering and supramolecular chemistry. core.ac.uk In the context of diphenylureas, the introduction of halogen substituents onto the phenyl rings can lead to the formation of halogen bonds, which can compete with or complement the existing hydrogen bonding and π-stacking interactions.

The strength of the halogen bond depends on the nature of the halogen atom (I > Br > Cl > F) and the electron-withdrawing character of the group to which it is attached. core.ac.uk In halogen-substituted N,N'-diphenylureas, halogen bonds can occur between a halogen atom on one molecule and a halogen atom, a π-system, or the oxygen atom of the urea group on a neighboring molecule. researchgate.netresearchgate.net These interactions can influence the formation of 2D assemblies from 1D hydrogen-bonded chains. researchgate.net

For example, studies on halogen-substituted ureas have shown that short halogen-halogen contacts can be observed between antiparallel urea chains. researchgate.net Furthermore, molecular docking studies of substituted 1,3-diphenylurea derivatives have indicated the formation of halogen bonds between a chlorine substituent on a phenyl ring and amino acid residues in a protein's active site. nih.gov This highlights the potential role of halogen bonding in the biological activity of these compounds. The interplay between halogen bonding and hydrogen bonding is complex; in some cases, the classic N-H···O hydrogen bonds of the urea tape structure are replaced by interactions involving the halogenated groups. core.ac.uk

Reaction Mechanisms and Mechanistic Elucidation

Detailed Mechanistic Investigations of 1-Hydroxy-1,3-diphenylurea Formation

While direct mechanistic studies for the synthesis of this compound are not extensively documented, its formation can be understood by analogy to established reactions for similar compounds, such as N,N'-disubstituted ureas. A plausible route involves the reaction of phenylhydroxylamine with phenyl isocyanate.

In this proposed mechanism, the nitrogen atom of phenylhydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl isocyanate. This is analogous to the standard synthesis of ureas from amines and isocyanates. wikipedia.org The reaction likely proceeds through a tetrahedral intermediate which then collapses to form the final this compound product.

Another relevant pathway is the amide-assisted rearrangement of N-hydroxybenzimidoyl chloride for the synthesis of 1,3-diphenylurea (B7728601) derivatives. nih.govnih.gov This reaction proceeds without metal catalysts under mild conditions. nih.gov It is proposed that an amide, acting as a co-catalyst, forms a hydrogen bond with the hydroxyl group of the N-hydroxybenzimidoyl chloride. This interaction activates the N-O bond, facilitating the departure of a hydrated positive ion and enabling a rearrangement to form the diphenylurea structure. researchgate.net While this method produces 1,3-diphenylurea, a similar rearrangement involving a hydroxyl group on the nitrogen could conceptually lead to this compound.

Reaction Kinetics and Rate-Limiting Steps

The thermal decomposition of 1,3-diphenylurea into phenyl isocyanate and aniline (B41778) is a key reaction in polyurethane recycling. researchgate.netmdpi.com Studies have shown that this decomposition reaction reaches significant conversion levels (70-90 mol%) at temperatures between 350-450 °C with high selectivity towards the products. mdpi.com

In the context of rearrangement reactions, a study on the Lossen rearrangement of a benzohydroxamic acid derivative activated by chlorinated benzoquinones provides valuable kinetic information. The experimental activation energy for the rearrangement of the O-activated intermediate was calculated to be 23.46 kcal/mol. acs.org The rearrangement rate was observed to be significantly enhanced under alkaline pH conditions or at higher temperatures. acs.org This suggests that for reactions involving N-hydroxyurea compounds, the cleavage of the N-O bond is likely a critical, energy-dependent step. For transamidation reactions in the synthesis of other urea (B33335) derivatives, the decomposition of urea into an isocyanic acid intermediate is often the rate-limiting step.

Table 1: Decomposition of 1,3-Diphenylurea (DPU) in Literature

ConditionsDPU Conversion (mol%)Phenyl Isocyanate Yield (mol%)Aniline Yield (mol%)Reference
>240 °C, no solventNot reportedNot reportedNot reported mdpi.com
350-370 °C, solvent-free, with HCl995896 mdpi.com

Mechanistic Studies of Rearrangement Reactions Involving Hydroxyaryl Intermediates

N-hydroxyureas are structurally related to O-activated hydroxamic acids, which are known to undergo the Lossen rearrangement. wikipedia.orgajrconline.org This reaction involves the conversion of a hydroxamic acid derivative to an isocyanate. wikipedia.org The mechanism begins with the deprotonation of the hydroxamic acid derivative by a base, followed by a spontaneous rearrangement that eliminates a carboxylate anion to form an isocyanate intermediate. wikipedia.org This highly reactive isocyanate can then be hydrolyzed to an amine and carbon dioxide or react with an amine to form a substituted urea. acs.orgwikipedia.org

A study of the thermolysis of benzohydroxamic acid revealed the formation of multiple products, including aniline, benzoic acid, and various phenols, through a proposed free-radical mechanism involving homolysis at different sites. oup.com

Furthermore, a novel amide-assisted rearrangement of hydroxybenzimidoyl chloride has been developed for synthesizing 1,3-diphenylurea derivatives. nih.govmdpi.com The proposed mechanism suggests that the reaction proceeds through a unique rearrangement process facilitated by the amide additive. nih.gov This highlights that intermediates with a hydroxyl group attached to a nitrogen-carbon system can undergo various rearrangement pathways to form stable urea structures.

Catalytic Effects on Reaction Pathways

Catalysts can significantly influence the reaction pathways and selectivity in the synthesis and reactions of urea derivatives. In the reductive carbonylation of nitrobenzene (B124822), the choice of a palladium-based catalyst and the solvent system can direct the reaction to yield aniline, 4-aminophenol, or 1,3-diphenylurea. mdpi.com

The synthesis of N,N'-diphenylurea from urea and aniline can be performed without a catalyst at high temperatures, with phenylurea identified as the major intermediate. researchgate.net However, the use of catalysts like ETS-10, a titanosilicate molecular sieve, can enhance the synthesis of 1,3-diphenylurea from aniline and triphosgene (B27547) by adsorbing HCl byproducts and shifting the reaction equilibrium. chemicalbook.com

In the context of rearrangements, the Lossen rearrangement can be facilitated by various reagents that activate the hydroxyl group of the hydroxamic acid, such as tosyl chloride. ajrconline.org Recent studies have also shown that chlorinated benzoquinones can act as a new class of activating agents for this rearrangement. acs.org The catalytic hydrogenation of 1,3-diphenylurea to produce aniline and methanol (B129727) has been demonstrated using a protic Ru(II)-NHC pincer catalyst, with the reaction yield being sensitive to the presence and amount of a base like KOH.

Solid acid catalysts have also been investigated for their ability to promote rearrangements.

Table 2: Synthesis of 1,3-Diphenylurea Derivatives using Amide-Assisted Rearrangement

EntrySubstrate (R group on N-hydroxybenzimidoyl chloride)Yield (%)Reference
14-Me77 mdpi.com
23-Me72 mdpi.com
34-OMe83 mdpi.com
44-F73 mdpi.com
53,4-di-Me86 mdpi.com

Degradation and Environmental Transformation Studies Chemical Aspects

Photochemical Degradation Pathways of Diphenylurea Compounds

Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. For phenylurea compounds, this is a significant abiotic degradation pathway.

Direct photolysis of these compounds in aqueous environments can be slow but leads to distinct transformation products. For instance, the direct aqueous photolysis of fenuron (B33495) when irradiated at 254 nm is inefficient but results in two major rearrangement photoproducts: 2-amino-N,N-dimethylbenzamide and 4-amino-N,N-dimethylbenzamide. researchgate.net The photolysis of another related compound, monuron (B1676734), under similar conditions, involves the cleavage of a carbon-nitrogen bond. acs.org

The process can be significantly accelerated by the presence of photosensitizing agents like natural organic matter (NOM) or through advanced oxidation processes (AOPs). researchgate.net Studies on 1,3-diethyl-1,3-diphenylurea, a stabilizer, show that UV irradiation induces fluorescence, and the photochemical mechanism is influenced by the solvent and the presence of oxygen. nih.govresearchgate.net In the absence of water, the primary phototransformation route for diuron (B1670789) involves the oxidation or elimination of its methyl groups. researchgate.net

Key photochemical reactions for diphenylurea compounds include:

N-Dealkylation: Stepwise removal of alkyl groups from the urea (B33335) nitrogen.

Hydroxylation: Addition of hydroxyl groups to the aromatic ring.

Rearrangement: Isomerization of the parent molecule, as seen with fenuron. researchgate.net

Oxidation: Oxidation of the methyl groups on the urea nitrogen. researchgate.net

Chemical Oxidation Processes

Chemical oxidation, particularly through Advanced Oxidation Processes (AOPs), is a highly effective method for degrading persistent organic pollutants like diphenylurea compounds. These processes generate highly reactive species, most notably hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic molecules. sci-hub.sexmu.edu.cn

The electro-Fenton process is a prominent AOP that has been successfully applied to degrade phenylurea herbicides such as diuron, monuron, and fenuron. researchgate.netpwr.edu.pl In this process, hydroxyl radicals are generated from the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺). sci-hub.se The reactivity of these herbicides towards hydroxyl radicals is influenced by their molecular structure, particularly the degree of chlorination on the aromatic ring. researchgate.net The reaction rate constants increase in the order: diuron < monuron < fenuron, indicating that the absence of chlorine atoms makes the molecule more susceptible to oxidation. researchgate.net

The primary degradation pathways initiated by hydroxyl radicals include:

Oxidation of the N-terminal group. researchgate.net

Hydroxylation of the aromatic ring. researchgate.netrsc.org

Dehalogenation (for chlorinated compounds like diuron). rsc.org

Oxidative opening of the aromatic ring , which leads to the formation of short-chain carboxylic acids and ultimately mineralization to CO₂, water, and inorganic ions. researchgate.net

The table below summarizes key transformation products identified during the chemical oxidation of diuron, a representative phenylurea herbicide.

Parent CompoundOxidation ProcessIdentified Transformation ProductsReference
DiuronUV/H₂O₂N-(3,4-dichlorophenyl)-N'-methylurea (DCPMU), 1-(3,4-dichlorophenyl)urea (B109879) (DCPU), 3,4-dichloroaniline (B118046) (3,4-DCA) uqam.ca
DiuronPhoto-FentonSame products as UV/H₂O₂, with intermediates generated in different amounts. nih.gov
Diuron, Monuron, FenuronElectro-FentonAromatic by-products from N-terminal oxidation and ring hydroxylation, followed by carboxylic acids. researchgate.net

Biogeochemical Transformations (Focus on Chemical By-products and Pathways)

Biogeochemical transformation, primarily driven by microbial activity, is a major route for the natural attenuation of diphenylurea compounds in soil and water. plos.org Various bacteria and fungi have been identified that can utilize these compounds as a source of carbon and nitrogen. frontiersin.org

A key study on the parent compound, 1,3-diphenylurea (B7728601) (DPU) , showed that a moderate halophilic Marinobacter sp. could metabolize it. oup.comresearchgate.net The metabolic pathway involves the cleavage of the urea bridge, leading to the transient accumulation of aniline (B41778) as the primary metabolite, which is then further degraded. oup.comresearchgate.net

For phenylurea herbicides like diuron and fenuron, the primary biodegradation pathway involves sequential N-dealkylation of the urea side chain. plos.orgnih.gov This process transforms the parent compound into less substituted urea derivatives and ultimately into the corresponding aniline compound. For example, diuron is degraded to 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU), then to 1-(3,4-dichlorophenyl)urea (DCPU), and finally to 3,4-dichloroaniline (3,4-DCA). frontiersin.org The rate of biodegradation is influenced by the compound's structure, with factors like the degree of chlorination and the nature of N-substituents playing a significant role. nih.gov

The table below details the microbial species and the by-products formed during the biogeochemical transformation of various diphenylurea compounds.

Parent CompoundMicroorganismKey Transformation By-productsReference
1,3-Diphenylurea (DPU)Marinobacter sp.Aniline oup.comresearchgate.net
DiuronNeurospora intermediaN-(3,4-dichlorophenyl)-N-methylurea, N-(3,4-dichlorophenyl)-urea plos.org
DiuronMicrococcus sp.3,4-dichloroaniline (3,4-DCA) nih.gov
FenuronMicrococcus sp.(Not specified, but degradation was highest among tested phenylureas) nih.govnih.gov

Future Research Directions and Advanced Methodological Developments

Development of Novel Synthetic Strategies for N-Hydroxylated Diphenylureas

The synthesis of N-hydroxylated diphenylureas, including 1-Hydroxy-1,3-diphenylurea, is an area ripe for innovation. While established methods exist, future research will likely focus on improving efficiency, yield, substrate scope, and environmental footprint.

Recent developments point towards several promising avenues. One approach involves the amide-assisted rearrangement of hydroxybenzimidoyl chloride, which allows for the metal-free synthesis of 1,3-diphenylurea (B7728601) derivatives under mild conditions. semanticscholar.orgmdpi.com Adapting this rearrangement for N-hydroxylated precursors could provide a highly effective and functional-group-tolerant route. Another strategy is the evolution of phosgene-free synthesis methods, such as the catalyzed reductive carbonylation of nitrobenzene (B124822) derivatives, to produce the diphenylurea core, which can then be hydroxylated. researchgate.net

Further research into the reaction of hydroxylamine (B1172632) and its derivatives with various precursors is also warranted. For instance, methods based on the reaction of hydroxylamine hydrochloride with biuret (B89757) or its derivatives offer a pathway that avoids toxic reagents and utilizes inexpensive starting materials. researchgate.netjobrs.edu.iq Similarly, the use of O-protected hydroxylamine reagents, such as O-benzylhydroxylamine with N-(1-benzotriazolecarbonyl)-amino acid amides, followed by deprotection, presents a versatile method for creating N-hydroxyurea derivatives. researchgate.net The treatment of amines with reagents like 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate followed by hydrogenation is another clean and efficient strategy that could be optimized for diphenylurea targets. researchgate.net

A comparative overview of potential future synthetic strategies is presented below.

Table 1: Comparison of Emerging Synthetic Strategies for N-Hydroxylated Diphenylureas

Synthetic StrategyKey Reagents/CatalystsPotential AdvantagesResearch Focus
Amide-Assisted RearrangementHydroxybenzimidoyl chlorides, Amides (e.g., Benzamide), Cs₂CO₃Metal-free, mild conditions, good functional group tolerance. semanticscholar.orgmdpi.comAdaptation for N-hydroxylated starting materials.
Phosgene-Free CarbonylationNitroaromatics, CO, Pd(II)-diphosphine catalysts. researchgate.netAvoids highly toxic phosgene (B1210022), one-step synthesis of urea (B33335) core. researchgate.netSubsequent efficient N-hydroxylation step.
Biuret-Based SynthesisBiuret, Ethanol, Hydroxylamine hydrochloride. researchgate.netjobrs.edu.iqUses inexpensive, readily available starting materials; avoids toxic cyanates. jobrs.edu.iqOptimization for N,N'-diaryl substituted biurets.
Protected Hydroxylamine ReagentsO-benzylhydroxylamine, 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate, Pd/BaSO₄. researchgate.netClean reaction profiles, good yields, applicable to complex molecules. researchgate.netDevelopment of more efficient protecting groups.

Advanced Spectroscopic Techniques for in situ Mechanistic Studies

A profound understanding of reaction mechanisms is critical for optimizing synthetic protocols and controlling product formation. The application of advanced, time-resolved spectroscopic techniques offers a window into the transient intermediates and reaction pathways involved in the formation of N-hydroxylated diphenylureas.

Future mechanistic studies will increasingly rely on in situ and operando spectroscopy, which monitor the reaction as it happens. tsijournals.com Techniques such as Attenuated Total Reflection Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) and in situ Raman spectroscopy are powerful tools for detecting the formation and transformation of key chemical bonds in real-time. acs.orgchinesechemsoc.org For example, these methods have been successfully used in urea electrosynthesis to observe the emergence of C–N bonds, providing direct evidence for specific mechanistic steps. acs.orgresearchgate.net Applying these techniques to the synthesis of this compound could elucidate the precise sequence of bond formations and identify rate-limiting steps or transient byproducts.

Furthermore, operando Synchrotron Radiation-Fourier Transform Infrared Spectroscopy (SR-FTIR) and online Differential Electrochemical Mass Spectrometry (DEMS) can provide complementary information on reaction intermediates and gaseous products, respectively. oaepublish.comdoi.org The combination of these experimental techniques with Density Functional Theory (DFT) calculations can create a powerful synergy, where observed spectral features are assigned to theoretically predicted intermediate structures, leading to a comprehensive mechanistic picture. doi.orgnih.gov

Table 2: Application of Advanced Spectroscopic Techniques for Mechanistic Analysis

TechniqueType of Information ProvidedPotential Application to this compound Synthesis
In situ Raman SpectroscopyReal-time observation of vibrational modes, such as C-N and N-C-N bond formation. acs.orgchinesechemsoc.orgTracking the conversion of isocyanate and hydroxylamine precursors.
ATR-SEIRAS / SR-FTIRHigh-sensitivity detection of surface intermediates and bond vibrations (e.g., C=O, N-H, O-H). acs.orgresearchgate.netoaepublish.comIdentifying transient carbamate (B1207046) or isocyanate intermediates on a catalyst surface.
Online DEMSTime-resolved detection of volatile products and reactants. oaepublish.comQuantifying gaseous byproducts to assess reaction selectivity.
NMR SpectroscopyStructural characterization of stable intermediates and final products in solution. jobrs.edu.iqFollowing the reaction progress and quantifying product ratios over time.

Integration of Machine Learning in Computational Chemical Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from materials discovery to drug development. nih.govacs.org For N-hydroxylated diphenylureas, ML offers a powerful toolkit to accelerate the design and optimization of new derivatives with desired properties.

One key application is the development of quantitative structure-activity relationship (QSAR) models. By training ML algorithms on datasets of known diphenylurea compounds and their measured properties, predictive models can be built. acs.org These models can then rapidly screen virtual libraries of novel N-hydroxylated diphenylurea derivatives to identify candidates with high predicted activity or specific characteristics before committing to their synthesis. This approach can significantly reduce the time and cost associated with experimental screening. nih.gov

ML can also be integrated with computational chemistry methods like Density Functional Theory (DFT). The "Δ-learning" concept uses ML to correct the errors of faster but less accurate quantum mechanical calculations, enabling high-throughput computational screening with the accuracy of more demanding methods. rsc.org Moreover, ML algorithms can optimize synthetic reactions by identifying the ideal conditions (temperature, solvent, catalyst) to maximize yield and minimize byproducts, even when working with limited experimental data. researchgate.net This could accelerate the development of robust synthetic routes for compounds like this compound. nih.govresearchgate.net

Table 3: Machine Learning Applications in N-Hydroxylated Diphenylurea Research

ML Application AreaObjectiveMethodologyExpected Outcome
Predictive Modeling (QSAR)Predict biological activity or material properties of novel analogues. acs.orgTrain neural networks or regression models on existing structure-property data.Prioritization of synthetic targets with high potential.
Reaction OptimizationIdentify optimal synthetic conditions for yield and purity. researchgate.netUse algorithms to model the relationship between reaction parameters and outcomes.Accelerated development of efficient synthetic protocols.
De Novo Molecular DesignGenerate entirely new molecular structures with desired properties. nih.govEmploy generative models (e.g., reinforcement learning, GANs) to explore chemical space.Discovery of novel N-hydroxylated diphenylurea scaffolds.
Computational Chemistry EnhancementImprove the accuracy and speed of theoretical property calculations. rsc.orgApply Δ-learning to correct for errors in quantum mechanical models.Fast and accurate prediction of molecular properties for large virtual libraries.

Exploration of Supramolecular Architectures for Material Science Applications

Supramolecular chemistry, which studies assemblies of molecules held together by non-covalent forces, is a key area for future materials science research. nih.govtue.nl Diphenylurea compounds are renowned for their ability to self-assemble into well-defined, robust structures, primarily through strong and directional N-H···O=C hydrogen bonds that form predictable "tape" or "ribbon" motifs. researchgate.netresearchgate.netdiva-portal.org

The introduction of a hydroxyl group at the nitrogen atom of this compound provides an additional, powerful hydrogen-bonding site (both donor and acceptor). This functional group is expected to fundamentally alter the self-assembly behavior compared to traditional N,N'-diphenylureas. It could disrupt the classic tape motif in favor of more complex, three-dimensional networks or introduce new, competing hydrogen bond synthons. The interplay between the urea N-H donors, the carbonyl acceptor, and the N-hydroxy donor/acceptor could lead to novel supramolecular architectures with unique topologies. frontiersin.org

The ability to engineer these crystal structures by modifying the phenyl rings with other functional groups could allow for the design of advanced materials. acs.org For example, porous crystalline frameworks could be developed for gas storage or separation. The formation of chiral helical structures from achiral or racemic building blocks is another possibility, with potential applications in asymmetric catalysis or chiral recognition. acs.org By understanding and controlling the self-assembly of this compound and its derivatives, researchers can aim to create functional materials with tailored properties for diverse applications in materials science.

Table 4: Supramolecular Motifs and Potential Applications

Compound ClassPrimary H-Bonding MotifResulting ArchitecturePotential Material Application
N,N'-DiphenylureaSelf-complementary N-H···O=C hydrogen bonds. researchgate.netdiva-portal.orgOne-dimensional tapes or ribbons. researchgate.netdiva-portal.orgGels, liquid crystals, anion sensors.
This compound (Hypothesized)Competing N-H···O=C and N-OH···O=C / N-H···(HO)-N interactions.Complex 2D sheets or 3D frameworks.Porous materials, host-guest systems, co-crystal engineering. acs.org
Functionalized DiphenylureasCombination of H-bonds and other interactions (e.g., π-π stacking). acs.orgTunable and functional architectures (e.g., nanotubes, vesicles). researchgate.netDrug delivery systems, molecular electronics.

Q & A

Q. What are the recommended synthetic routes for 1-Hydroxy-1,3-diphenylurea, and how can purity be optimized?

Synthesis typically involves urea derivatives and aromatic amines via condensation reactions. For example, reacting phenyl isocyanate with hydroxylamine derivatives under controlled pH (4–6) and temperature (60–80°C) can yield the target compound. Purity optimization requires column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol . Confirm purity using HPLC (C18 column, UV detection at 254 nm) .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Confirm structural integrity via 1^1H and 13^{13}C NMR, focusing on urea NH protons (δ 8.5–9.5 ppm) and aromatic protons .
  • Photochemically Induced Fluorescence (PIF) : Detect trace impurities or degradation products using excitation/emission wavelengths tailored to the compound’s photophysical properties .
  • Solubility profiling : Determine solubility in solvents like acetone, ethanol, and water (insoluble) to guide formulation studies .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Conduct accelerated aging tests at elevated temperatures (e.g., 40°C, 75% RH) and monitor degradation via HPLC. Compare results with control samples stored at –20°C. Focus on hydrolytic stability by testing aqueous buffers (pH 3–9) to identify degradation pathways .

Advanced Research Questions

Q. What mechanistic insights exist for the degradation of this compound in propellant systems?

In propellants, degradation occurs via hydrolysis and oxidation, forming nitro derivatives (e.g., nitrophenylurea). Use LC-MS to identify intermediates and quantify degradation kinetics. Compare with ethyl centralite (EC), a structurally similar stabilizer, to assess relative stability .

Q. How can conflicting data on the compound’s biological activity be resolved?

Discrepancies in pharmacological studies (e.g., analgesic vs. cytotoxic effects) may arise from dose-dependent responses or assay conditions. Replicate experiments using standardized protocols (e.g., tail-flick test for analgesia ) and validate via dose-response curves (5–200 mg/kg). Employ multivariate analysis to isolate confounding variables .

Q. What advanced methodologies are used to study interactions between this compound and explosive matrices?

For polymer-bonded explosives (PBX), use differential scanning calorimetry (DSC) to assess compatibility. Monitor exothermic peaks indicating destabilization. Complement with thermogravimetric analysis (TGA) to evaluate thermal decomposition thresholds .

Q. How can researchers quantify trace residues of this compound in environmental samples?

Develop an electrochemical sensor with a carbon nanotube-modified electrode. Optimize cyclic voltammetry parameters (scan rate: 50 mV/s, pH 7.4) to detect sub-ppm levels. Validate against GC-MS with electron capture detection .

Methodological Considerations

3.1 Addressing Data Contradictions in Stability Studies
If stability results conflict (e.g., varying degradation rates in propellants vs. aqueous media), conduct controlled experiments isolating variables (temperature, humidity, matrix composition). Use Arrhenius modeling to extrapolate long-term stability .

3.2 Designing Dose-Escalation Studies for Pharmacological Applications
Follow a stepwise approach:

In vitro assays : Screen cytotoxicity (MTT assay) and receptor binding (e.g., COX-2 inhibition).

In vivo models : Use rodent pain sensitivity tests (e.g., thermal/mechanical nociception ).

Dose optimization : Apply factorial design to balance efficacy and toxicity .

Notes

  • Avoid commercial sources like BenchChem; prioritize peer-reviewed journals and databases (PubChem, Sigma-Aldrich) .
  • For regulatory compliance, reference OSHA and ECHA guidelines in toxicity assessments .
  • Use COA (Certificate of Analysis) for batch-specific quality control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.